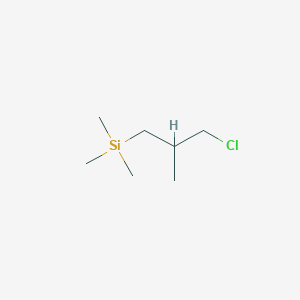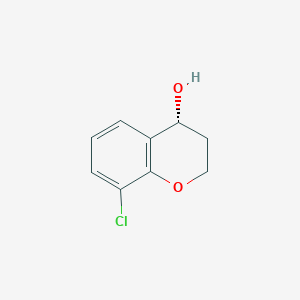
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of chlorinated precursors and cyclization agents to form the benzopyran ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and signaling pathway modulators.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism by which (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and signaling molecules. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological responses. The exact pathways involved depend on the specific application and the nature of the interactions with the molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-limonene: A monoterpenoid with a similar backbone structure.
(4R,8RS)-dimethyldecanal: An analog of the aggregation pheromone of certain beetles.
4849F: A metabolite produced by Streptomyces sp. with inhibitory effects on IL-4 receptor.
Uniqueness
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific chloro-substitution on the benzopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H9ClO2 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
(4R)-8-chloro-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 |
Clé InChI |
GPVZZVRDTLSVFZ-MRVPVSSYSA-N |
SMILES isomérique |
C1COC2=C([C@@H]1O)C=CC=C2Cl |
SMILES canonique |
C1COC2=C(C1O)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)



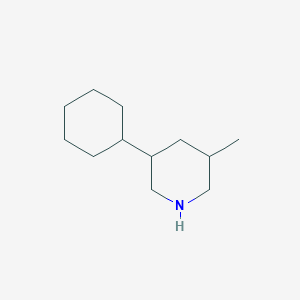
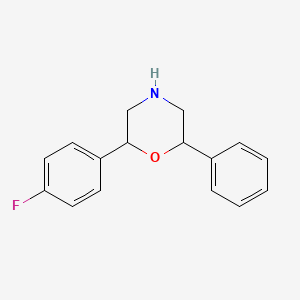
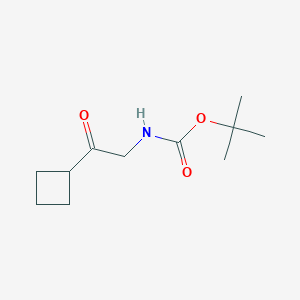
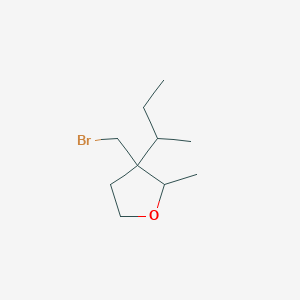
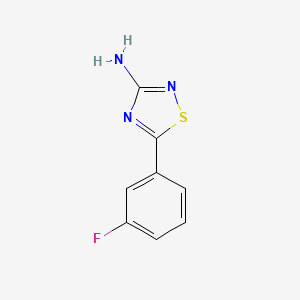
![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
